3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methyl-1-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-11(8)14-7-10(12)9(2)13-14/h3-7H,12H2,1-2H3 |
InChI Key |
UQEMTSXHGLEVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound's pyrazole ring facilitates electrophilic substitutions, particularly at the activated C-5 position. Key examples include:
Nucleophilic Reactions at the Amine Group
The primary amine at position 4 participates in nucleophilic substitutions and condensations:
Oxidation and Redox Reactions
Oxidative transformations modify both the pyrazole ring and substituents:
| Reaction Type | Oxidizing Agent | Outcome | Notes |
|---|---|---|---|
| Ring Oxidation | KMnO₄/H₂SO₄, Δ | Pyrazole N-oxide | Partial decomposition observed |
| Side-Chain Oxidation | CrO₃/AcOH | Methyl → Carboxylic acid | Low yield (~30%) |
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed couplings:
Heterocyclic Ring Formation
The amine group enables participation in multicomponent reactions (MCRs):
Comparative Reactivity with Structural Analogs
The substitution pattern critically influences reactivity compared to related compounds:
Key Mechanistic Insights
-
Steric Effects : The 2-methylphenyl group at position 1 creates steric hindrance, slowing electrophilic substitutions at adjacent positions .
-
Electronic Effects : The -NH₂ group activates the pyrazole ring toward electrophiles but deactivates it toward nucleophiles.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields compared to ethereal solvents .
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine" is not available within the provided search results, the included documents suggest its potential and use in various scientific and medicinal chemistry applications. Pyrazoles, in general, have uses in agrochemicals and medicinal chemistry, such as pesticides and anti-inflammatory medications . Furthermore, (3-amino-1H-pyrazol-4-yl)(aryl)methanones are useful as intermediates in the preparation of therapeutic aryl and heteroaryl[7-(aryl and heteroaryl)pyrazolo[1,5-a]pyrimidin-3-yl]methanones, which have anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties .
Here's a summary of potential applications based on the search results:
- Pharmaceutical Intermediates : 3-amino-1H-pyrazol-4-yl derivatives can be used to synthesize aryl and heteroaryl pyrazolo pyrimidin-3-yl methanones, useful as anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant agents .
- Anti-Infective Agents : Amino-pyrazoles have demonstrated activity against bacterial strains, including Methicillin-resistant S. aureus (MRSA) . Pyrazolyl thioureas, in particular, have shown promise for treating such infections .
- Anti-Inflammatory Agents : Certain amino-pyrazoles have shown anti-inflammatory effects, reducing microglial activation and astrocyte proliferation in the brains of LPS-injected mice . Bisindole-substituted 3AP could be a prototype for neurological therapeutic agents .
- Antioxidant Activity : Certain derivatives, such as 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride, have exhibited antioxidant activity, suggesting potential use in treating oxidative stress-related diseases .
- Enzyme Inhibitors: Halogenated coumarin–chalcones were synthesized, characterized, and evaluated for their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
- Structural Differences : Replaces the 3-methyl group with a difluoromethyl (-CF₂H) group.
- Properties: Higher molecular weight due to fluorine substitution. Enhanced electronegativity and metabolic stability compared to the non-fluorinated analog.
- Applications : Highlighted for versatility in pharmaceuticals, agrochemicals, and material science due to its functional groups .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structural Differences : Substitutes 2-methylphenyl with pyridin-3-yl and adds a cyclopropylamine group.
- Synthesis : Copper-catalyzed coupling (17.9% yield).
- Properties :
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine
- Structural Differences : Replaces 2-methylphenyl with pyrimidin-5-yl.
- Properties :
- Melting point: 211–215°C (higher than the target compound, likely due to increased polarity).
- Molecular ion: m/z 176 ([M+H]⁺).
- Comparison : Pyrimidinyl substitution may enhance binding in kinase inhibitors but reduce lipophilicity .
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine
- Structural Differences : Adds a methyl group at the 5-position and a benzyl group at the 1-position.
- Properties :
- Molecular formula: C₁₃H₁₇N₃; molecular weight: 215.30.
- Purity: 95%.
- Applications : The benzyl group may improve membrane permeability in drug design .
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Structural Differences : Replaces 3-methyl with trifluoromethyl (-CF₃) and 2-methylphenyl with phenyl.
- Applications : Key intermediate for antimycobacterial hybrids with low cytotoxicity. The -CF₃ group enhances resistance to oxidative metabolism .
Key Observations and Trends
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase thermal stability and biological activity but may complicate synthesis .
- Aryl vs. Heteroaryl : Pyridinyl/pyrimidinyl substituents enhance polarity, affecting solubility and binding affinity .
Synthetic Challenges :
- Lower yields in copper-catalyzed reactions (e.g., 17.9% ) vs. higher yields in Vilsmeier–Haack reactions (82% ).
Applications :
Biological Activity
3-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that may influence its interactions with various biological systems, making it a candidate for drug discovery, particularly in targeting inflammatory diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 218.26 g/mol. The compound features a pyrazole ring substituted with a methyl group at the 3 position and a 2-methylphenyl group at the 1 position. These substituents can significantly affect the compound's biological reactivity and pharmacological profile.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, may exhibit anti-inflammatory effects. The presence of the pyrazole moiety is often associated with inhibition of inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (RKO) cells. Notably, some derivatives have demonstrated cytotoxicity in vitro, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been evaluated. Some studies report that derivatives similar to this compound exhibit significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) suggest that these compounds can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory and apoptotic pathways. Techniques like molecular docking and binding affinity assays are essential for elucidating these interactions .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation reactions with aldehydes and subsequent modifications to enhance biological activity. The synthetic pathways are crucial for optimizing yields and ensuring the purity of the final product .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, H2SO4, 80°C | 60–75 | |
| Amination | Morpholine, formaldehyde, EtOH reflux | 17–35 | |
| Purification | Column chromatography (EtOAc/hexane) | – |
Advanced Synthesis: How can researchers optimize regioselectivity during pyrazole ring formation?
Answer:
Regioselectivity is influenced by:
- Steric and electronic effects of substituents : Electron-withdrawing groups on the phenyl ring favor nucleophilic attack at the less hindered position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity .
- Catalytic additives : Copper(I) bromide or cesium carbonate improves coupling efficiency in cross-coupling steps .
Example:
In the synthesis of N-cyclopropyl analogs, regioselective amination at C4 was achieved using cesium carbonate and copper(I) bromide under mild heating (35°C, 48 hours) .
Structural Characterization: What spectroscopic and crystallographic methods are essential for confirming the structure?
Answer:
- NMR spectroscopy :
- X-ray crystallography :
Example:
Crystal structure of 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine revealed a planar pyrazole ring with a dihedral angle of 12.5° between pyrazole and pyridine planes, confirmed via SHELXL refinement .
Advanced Crystallography: How can hydrogen-bonding patterns be analyzed to predict molecular packing?
Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using software like WinGX .
- Thermal ellipsoid plots : Assess disorder or dynamic motion using anisotropic displacement parameters refined in SHELXL .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) for packing stability .
Data Insight:
In a related pyrazole derivative, hydrogen-bonded dimers (N–H···N) formed a 2D network, stabilizing the crystal lattice .
Pharmacological Screening: What assays are used to evaluate bioactivity?
Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) inhibition .
Q. Table 2: Bioactivity Data
| Substituent | MIC (µg/mL) | IC50 (µM, HeLa) | Reference |
|---|---|---|---|
| 2-Methylphenyl | 16–32 | 12.5 | |
| 4-Methoxyphenyl | 8–16 | 8.2 |
Advanced SAR Studies: How do substituents at C1 and C4 influence bioactivity?
Answer:
- C1 (aryl group) :
- C4 (amine) :
Contradiction Note:
While 4-methoxyphenyl analogs show potent activity in vitro, their in vivo efficacy is limited by rapid hepatic clearance, highlighting the need for prodrug strategies .
Data Contradictions: How to resolve discrepancies in reported bioactivity data?
Answer:
- Standardize assay conditions : Variations in cell line viability (e.g., passage number, serum concentration) can skew IC50 values .
- Control for compound purity : Use HPLC (>95% purity) to eliminate confounding effects of synthetic byproducts .
- Replicate under identical conditions : Reproduce key studies (e.g., MIC assays) using the same bacterial strains and growth media .
Stability and Toxicity: What protocols ensure safe handling and storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
